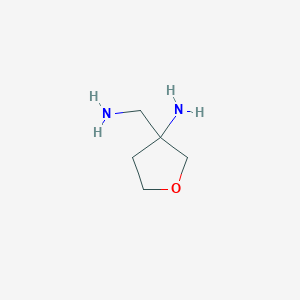

3-(Aminomethyl)oxolan-3-amine

Beschreibung

3-(Aminomethyl)oxolan-3-amine (IUPAC name: 3-(aminomethyl)tetrahydrofuran-3-amine) is a bicyclic amine featuring a five-membered oxolane (tetrahydrofuran) ring with both an amine (-NH₂) and an aminomethyl (-CH₂NH₂) group at the 3-position. Key identifiers include CAS RNs 88675-24-5 and 3188-13-4, with synonyms such as 3-aminooxolane and tetrahydrofuran-3-amine . Its molecular formula is C₅H₁₂N₂O, and it is often utilized as a building block for complex molecules due to its bifunctional reactivity.

Eigenschaften

IUPAC Name |

3-(aminomethyl)oxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-3-5(7)1-2-8-4-5/h1-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFWHBCOXOCTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)oxolan-3-amine typically involves the reaction of oxolane derivatives with aminomethylating agents. One common method is the reductive amination of oxolane-3-carbaldehyde with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride . The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of 3-(Aminomethyl)oxolan-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)oxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxolane ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)oxolan-3-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

Industry: The compound finds applications in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Oxolane Ring

3-(Methoxymethyl)oxolan-3-amine hydrochloride

- Structure: Replaces the aminomethyl group with a methoxymethyl (-CH₂OCH₃) moiety.

- Molecular Formula: C₆H₁₃ClNO₂ .

- Impact : Increased hydrophobicity due to the methoxy group, reducing solubility in polar solvents. The absence of a secondary amine limits hydrogen-bonding capacity compared to the parent compound.

Methyl(oxolan-3-ylmethyl)amine

- Structure: Features a methylated amine (-N(CH₃)) instead of the aminomethyl group.

- Molecular Formula: C₆H₁₃NO .

5-(Propan-2-yl)oxolan-3-amine hydrochloride

- Structure : Incorporates an isopropyl (-CH(CH₃)₂) substituent.

- Molecular Formula: C₇H₁₆ClNO .

Ring Size Variants: Oxolane vs. Oxetane

3-(Aminomethyl)oxetan-3-amine oxalate

- Structure : Replaces the five-membered oxolane ring with a four-membered oxetane.

- Molecular Formula : C₆H₁₂N₂O₅ .

- Impact : Increased ring strain in oxetane enhances reactivity in ring-opening reactions. The oxalate salt improves crystallinity and stability.

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Stereochemical Variations

s-Tetrahydrofuran-3-amine hydrochloride

- Structure : Stereoisomer with specific (S)-configuration.

- Molecular Formula: C₄H₁₀ClNO .

- Impact : Chirality influences biological activity and crystallization behavior. The (S)-enantiomer may exhibit distinct binding affinities in enantioselective syntheses.

Heterocyclic and Aromatic Derivatives

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Thiophen-3-Amine Oxalate

- Structure : Replaces oxolane with a thiophene ring.

- Molecular Formula: C₆H₇NO₃S .

- Impact: Sulfur atom enhances electron delocalization, altering redox properties and solubility in non-polar media.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 3-(Aminomethyl)oxolan-3-amine | C₅H₁₂N₂O | 116.16 | -NH₂, -CH₂NH₂ | High polarity, bifunctional |

| 3-(Methoxymethyl)oxolan-3-amine | C₆H₁₃NO₂ | 131.17 | -CH₂OCH₃ | Hydrophobic, reduced H-bonding |

| 3-(Aminomethyl)oxetan-3-amine | C₄H₁₀N₂O | 102.14 | Four-membered oxetane | High ring strain, reactive |

| s-Tetrahydrofuran-3-amine HCl | C₄H₁₀ClNO | 123.58 | (S)-configuration | Chiral, enantioselective binding |

Research Findings and Trends

- Reactivity : Oxetane derivatives exhibit higher reactivity in ring-opening polymerizations compared to oxolanes due to ring strain .

- Material Science: Piperidinium analogs (e.g., 3AMP) are pivotal in perovskite solar cells, highlighting the versatility of aminomethyl-cyclic amines in diverse fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.